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molecular formula C12H10FN5O B8596623 2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine CAS No. 1089014-47-0

2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine

Cat. No. B8596623
M. Wt: 259.24 g/mol
InChI Key: KJBRXNXZODWCMC-UHFFFAOYSA-N
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Patent
US08222260B2

Procedure details

This compound was prepared by the reaction of 2-fluoro-6-chloropurine (1.7 g; 0.01 mol), m-anisidine (1.23 g; 0.01 mol) and triethylamine (3.5 ml; 0.025 mol) in n-butanol (20 ml) at 90° C. for 4 hours. The reaction mixture was then cooled to the room temperature. The white precipitate was filtered off, rinsed with n-butanol (3×10 ml) and water (3×10 ml) and dried in the drying oven into constant weight. Yield: 5.55 g (61%) of yellowish crystalline powder. TLC (chloroform-methanol; 85:15): one single spot. HPLC purity: 99+%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=1.C(N(CC)CC)C>C(O)CCC>[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:20][C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][CH3:12])[CH:15]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
1.23 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
WASH
Type
WASH
Details
rinsed with n-butanol (3×10 ml) and water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in the drying oven into constant weight

Outcomes

Product
Name
Type
Smiles
FC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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